molecular formula C15H22N6O B6699630 N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B6699630
M. Wt: 302.37 g/mol
InChI Key: MCRGIEMDJOPWDC-UHFFFAOYSA-N
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Description

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a pyrimidine ring, which are connected through a propyl chain

Properties

IUPAC Name

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-13(11-21-4-2-3-19-21)10-16-14-9-15(18-12-17-14)20-5-7-22-8-6-20/h2-4,9,12-13H,5-8,10-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRGIEMDJOPWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=NC=N1)N2CCOCC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the propyl chain: The pyrazole derivative can be alkylated using a suitable alkyl halide in the presence of a base.

    Formation of the pyrimidine ring: This can be synthesized by the condensation of a suitable amidine with a β-dicarbonyl compound.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or receptor interactions.

    Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-pyrazol-1-ylpropyl)-6-piperidin-4-ylpyrimidin-4-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2-methyl-3-pyrazol-1-ylpropyl)-6-pyrrolidin-4-ylpyrimidin-4-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to similar compounds with different ring systems.

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